methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
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Overview
Description
The compound with the chemical formula C19H20FN5O4 zabofloxacin . It is an investigational fluoroquinolone antibiotic designed to combat multidrug-resistant infections caused by Gram-positive bacteria. Zabofloxacin also exhibits activity against Neisseria gonorrhoeae, including strains resistant to other quinolone antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zabofloxacin involves multiple steps, starting with the formation of the core fluoroquinolone structure. The key steps include:
Cyclization: Formation of the naphthyridine core.
Fluorination: Introduction of the fluorine atom at the desired position.
Spirocyclization: Formation of the spirocyclic ring system.
Methoxyimino group introduction: Addition of the methoxyimino group to enhance antibacterial activity.
Industrial Production Methods
Industrial production of zabofloxacin typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Zabofloxacin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Zabofloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Potential use in treating infections caused by multidrug-resistant bacteria.
Industry: Explored for its potential in developing new antibacterial agents.
Mechanism of Action
Zabofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: Exhibits enhanced activity against Gram-positive bacteria.
Uniqueness
Zabofloxacin is unique due to its spirocyclic structure and methoxyimino group, which contribute to its potent activity against resistant bacterial strains. This structural uniqueness differentiates it from other fluoroquinolones and enhances its efficacy against specific pathogens .
Properties
Molecular Formula |
C19H20FN5O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C19H20FN5O4/c1-11-8-23(13-6-4-12(20)5-7-13)18-21-16-15(24(18)9-11)17(27)25(10-14(26)29-3)19(28)22(16)2/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
ONYWDKJYTYTCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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